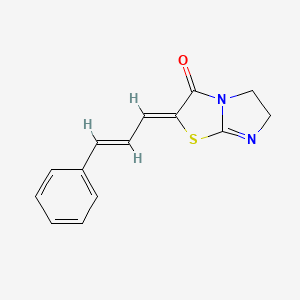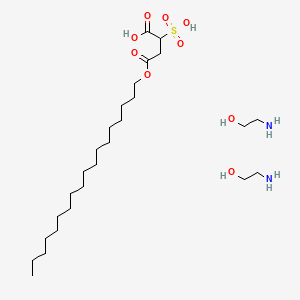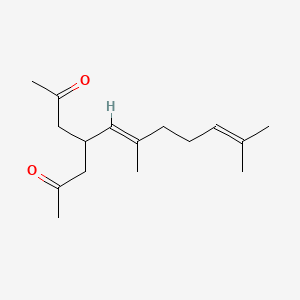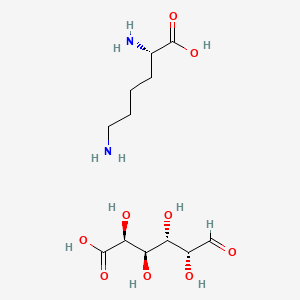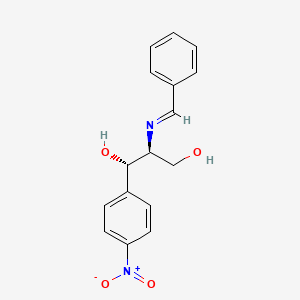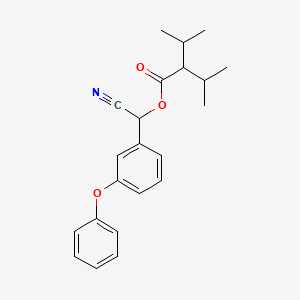
Butanoic acid, 3-methyl-2-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 3-methyl-2-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester is a complex organic compound known for its diverse applications in various fields. This compound is characterized by its unique structure, which includes a butanoic acid backbone with methyl and isopropyl substituents, as well as a cyano group attached to a phenoxyphenyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-methyl-2-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester typically involves multiple steps, starting from readily available precursors The process often includes esterification reactions, where butanoic acid derivatives react with alcohols in the presence of acid catalysts
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and substitution reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 3-methyl-2-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of catalysts are used.
Substitution: Reagents like sodium cyanide and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of butanoic acid, such as amines, carboxylic acids, and substituted esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Butanoic acid, 3-methyl-2-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Butanoic acid, 3-methyl-2-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester involves its interaction with specific molecular targets and pathways. The cyano group and phenoxyphenyl moiety play crucial roles in its biological activity, influencing enzyme inhibition, receptor binding, and signal transduction pathways. The compound’s structure allows it to interact with various biomolecules, leading to its diverse effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, 3-methyl-2-(1-methylethyl)-: A simpler analog without the cyano and phenoxyphenyl groups.
Cyano(3-phenoxyphenyl)methyl ester: Lacks the butanoic acid backbone and methyl/isopropyl substituents.
Uniqueness
Butanoic acid, 3-methyl-2-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
62391-87-1 |
|---|---|
Formule moléculaire |
C22H25NO3 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
[cyano-(3-phenoxyphenyl)methyl] 3-methyl-2-propan-2-ylbutanoate |
InChI |
InChI=1S/C22H25NO3/c1-15(2)21(16(3)4)22(24)26-20(14-23)17-9-8-12-19(13-17)25-18-10-6-5-7-11-18/h5-13,15-16,20-21H,1-4H3 |
Clé InChI |
PIKPCSKUKFSXLD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(C)C)C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


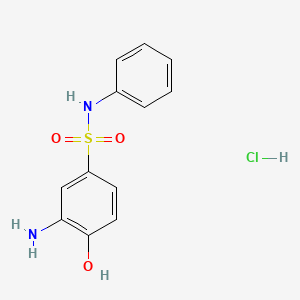
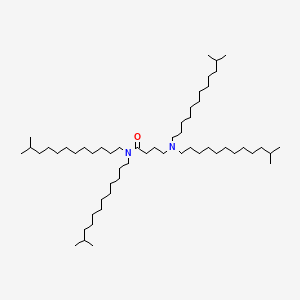
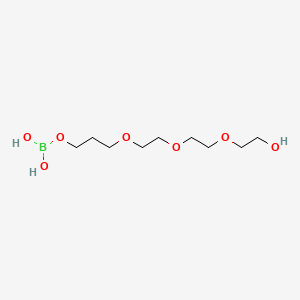


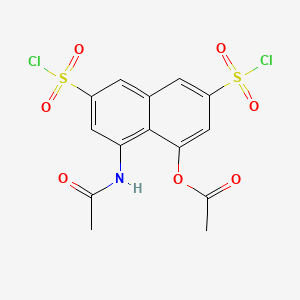
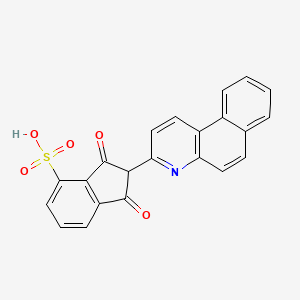
![Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride](/img/structure/B12685003.png)
